molecular formula C18H18O5 B11986503 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone

2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone

Cat. No.: B11986503
M. Wt: 314.3 g/mol
InChI Key: SOIFXIDUZIIFTO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone is an organic compound that features a benzodioxole ring and a dihydroxyphenyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Dihydroxyphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the dihydroxyphenyl group to the ethanone intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and dihydroxyphenyl groups could play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone: Lacks the propyl group.

    2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-methylphenyl)ethanone: Has a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone may confer unique properties, such as altered lipophilicity, which can affect its biological activity and solubility.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone

InChI

InChI=1S/C18H18O5/c1-2-3-12-8-13(16(21)9-14(12)19)15(20)6-11-4-5-17-18(7-11)23-10-22-17/h4-5,7-9,19,21H,2-3,6,10H2,1H3

InChI Key

SOIFXIDUZIIFTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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